ARQ-761

Formulation Advantage Prodrug Design Hemolytic Anemia

ARQ-761 is a synthetic, water-soluble prodrug analogue of β-lapachone (β-lap) designed to exploit the elevated expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) in solid tumors, where NQO1 levels are 5- to 200-fold higher than in normal tissue. Upon systemic administration, ARQ-761 is rapidly and completely converted to β-lapachone, which then engages in a futile redox cycle catalyzed by NQO1 to generate massive reactive oxygen species (ROS) and induce PARP1 hyperactivation-dependent programmed necrosis.

Molecular Formula
Molecular Weight
Cat. No. B1192152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARQ-761
SynonymsARQ761;  ARQ-761;  ARQ 761.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARQ-761 Procurement Rationale: NQO1-Bioactivatable Prodrug for Solid Tumor Research


ARQ-761 is a synthetic, water-soluble prodrug analogue of β-lapachone (β-lap) designed to exploit the elevated expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) in solid tumors, where NQO1 levels are 5- to 200-fold higher than in normal tissue . Upon systemic administration, ARQ-761 is rapidly and completely converted to β-lapachone, which then engages in a futile redox cycle catalyzed by NQO1 to generate massive reactive oxygen species (ROS) and induce PARP1 hyperactivation-dependent programmed necrosis . ARQ-761 was developed to overcome the severe formulation and toxicity liabilities of the earlier clinical candidate ARQ 501, a fully synthetic β-lapachone formulation that required high concentrations of the hemolytic carrier hydroxypropyl-β-cyclodextrin (HPβCD) .

Why Generic β-Lapachone Cannot Substitute for ARQ-761 in NQO1-Targeted Research Protocols


β-Lapachone, the parent ortho-naphthoquinone, suffers from extremely low aqueous solubility (0.038 mg/mL) that necessitates complexation with high concentrations of potentially hemolytic excipients such as HPβCD for in vivo delivery . The first clinical β-lapachone formulation, ARQ 501, used ~40% HPβCD to achieve a soluble formulation, but this carrier was implicated as the primary cause of dose-limiting hemolytic anemia in clinical trials . ARQ-761 was specifically engineered as a water-soluble prodrug that requires less than 5% of the HPβCD needed for ARQ 501, substantially reducing the excipient-driven hemolytic risk while retaining rapid and complete conversion to β-lapachone upon dosing . Moreover, β-lapachone's therapeutic index is exquisitely dependent on the tumor NQO1 to catalase expression ratio; without NQO1 biomarker stratification—a feature absent from earlier β-lapachone trials but integral to the ARQ-761 clinical program—off-target toxicity increases and efficacy becomes unpredictable .

ARQ-761 Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


HPβCD Excipient Burden and Hemolytic Risk: ARQ-761 vs. ARQ 501

ARQ-761 was designed as a water-soluble prodrug requiring less than 5% of the HPβCD needed for its predecessor ARQ 501, the first clinical β-lapachone formulation . ARQ 501 used approximately 40% HPβCD (400 mg per gram of drug) to achieve aqueous solubility, and preclinical evidence identified this high HPβCD load as the primary driver of dose-limiting hemolytic anemia in ARQ 501 trials . The 20-fold reduction in HPβCD requirement was intended to lower the risk of excipient-driven hemolysis, although hemolytic anemia still emerged as the dose-limiting toxicity at 390 mg/m² in the ARQ-761 Phase 1 trial .

Formulation Advantage Prodrug Design Hemolytic Anemia Excipient Toxicity

NQO1 Biomarker-Stratified Disease Control: ARQ-761 Clinical Activity by Tumor NQO1 Status

In the Phase 1 trial of ARQ-761 monotherapy, prospective NQO1 biomarker stratification revealed a stark differential in clinical benefit. Among patients evaluable prior to NQO1-based enrollment restriction (n=18), the disease control rate was 65% in NQO1-positive tumors (Histo-score ≥200) versus 18% in NQO1-negative tumors (P=0.06) . The 3-month progression-free survival rate was numerically greater in the NQO1-positive group (40% vs. 20%) . This association between NQO1 expression and clinical benefit was a key differentiator from earlier β-lapachone trials (ARQ 501), which did not incorporate NQO1 biomarker assessment into their protocols .

Biomarker Stratification NQO1 Expression Disease Control Rate Tumor Selectivity

NQO1 Overexpression Prevalence Across Tumor Types: Quantitative Rationale for Tumor Model Selection with ARQ-761

The clinical utility of ARQ-761 is predicated on the selective overexpression of NQO1 in specific solid tumor types and the concomitant deficiency of catalase, which detoxifies the H₂O₂ generated by ARQ-761's redox cycle . Quantitative NQO1 prevalence data indicate that >90% of pancreatic ductal adenocarcinomas and non-small cell lung cancers overexpress NQO1 at levels up to 100–200-fold above normal tissue, approximately 60% of breast, prostate, and colon cancers overexpress NQO1 at up to 10-fold above normal, and approximately 50% of head and neck cancers exhibit NQO1 overexpression .

NQO1 Prevalence Tumor Profiling Therapeutic Window Cancer Indication Selection

Methemoglobinemia and Hypoxia Incidence: ARQ-761 Clinical Toxicity Differentiation from Mitomycin C and Other NQO1-Bioactivated Alkylators

A distinctive on-target toxicity of ARQ-761 is transient grade 3 hypoxia due to possible methemoglobinemia, observed in 26% of patients in the Phase 1 study . This toxicity is mechanistically distinct from the bone marrow suppression characteristic of earlier NQO1-bioactivated alkylating agents (e.g., mitomycin C, EO9), which cause DNA alkylation-dependent myelosuppression and are susceptible to multiple resistance mechanisms including increased DNA repair . ARQ-761 did not produce significant neutropenia or thrombocytopenia, confirming that its mechanism—ROS generation and PARP1 hyperactivation—spares the hematopoietic compartment from direct cytotoxicity . This toxicity profile creates a unique handling and procurement consideration: ARQ-761 requires clinical monitoring of oxygen saturation and methemoglobin levels but avoids the neutropenic complications that necessitate growth factor support with alkylating agents .

Methemoglobinemia Hypoxia On-Target Toxicity Redox Cycling

Combination Synergy with Gemcitabine/nab-Paclitaxel in Pancreatic Cancer: ARQ-761 Preclinical and Clinical Translation

ARQ-761 demonstrates synergistic antitumor activity with gemcitabine/nab-paclitaxel chemotherapy in preclinical pancreatic cancer models, a combination now under active clinical investigation . The mechanism involves ARQ-761-generated DNA damage that hyperactivates PARP1, causing metabolic catastrophe and NAD+ depletion (NAD+ keresis) specifically in NQO1-overexpressing pancreatic cancer cells . The reinforced therapeutic window arises from the divergent NQO1:catalase ratios—high in pancreatic tumors, low in normal pancreas tissue—enabling tumor-selective synergy while sparing normal tissues . A Phase 1b trial combining ARQ-761 at 156 mg/m² with gemcitabine (800 mg/m²) and nab-paclitaxel (100 mg/m²) is underway, representing the first NQO1-stratified chemotherapy combination in pancreatic cancer .

Pancreatic Cancer Chemotherapy Synergy PARP1 Hyperactivation Metabolic Catastrophe

Definitive Application Scenarios for ARQ-761 Based on Quantitative Differentiation Evidence


NQO1-Stratified Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft and Syngeneic Models: ARQ-761 + Gemcitabine/nab-Paclitaxel Combination

Given that >90% of PDAC tumors overexpress NQO1 and ARQ-761 has demonstrated preclinical synergy with gemcitabine/nab-paclitaxel, this application leverages the highest-probability therapeutic scenario for ARQ-761. Procurement standard operating procedure: confirm NQO1 expression (Histo-score ≥200) and low catalase in the target PDAC model before initiating ARQ-761 combination studies . The combination dose of ARQ-761 is substantially lower than the monotherapy MTD (156 mg/m² vs. 390 mg/m² in humans), reflecting pharmacodynamic potentiation and requiring careful dose titration in murine models .

Non-Small Cell Lung Cancer (NSCLC) Radiosensitization Studies with NQO1-Positive Lines

With NQO1 overexpression in >90% of NSCLC and a documented radiosensitization mechanism—where ionizing radiation-induced DNA lesions combine with β-lapachone-generated H₂O₂ to drive PARP1 hyperactivation—ARQ-761 is a rational procurement choice for radiation oncology research programs . Use NQO1-positive NSCLC lines (e.g., A549, H460) pretreated with sub-micromolar ARQ-761 prior to radiation; NQO1-negative lines and normal lung fibroblasts with high catalase should serve as negative controls to validate the NQO1-dependent radiosensitization window .

NQO1 Biomarker-Enriched Phase 0 Pharmacodynamic Studies for Target Engagement Validation

ARQ-761's unique property—transient methemoglobinemia serving as a real-time, noninvasive pharmacodynamic biomarker of NQO1-mediated redox cycling (observed in 26% of patients)—enables research programs to validate on-target biologic effect without invasive tumor biopsies . This application supports early-phase clinical trial designs or humanized mouse models where peripheral oxygen saturation monitoring and methemoglobin level quantification can confirm that an administered dose is engaging the NQO1 futile cycle pathway . This pharmacodynamic biomarker is absent from the alkylating NQO1-bioactivated class (mitomycin C, EO9), providing a nongenotoxic, rapidly reversible readout unique to the β-lapachone prodrug class .

Comparative Oncology Toxicology Studies: Excipient-Driven vs. Pharmacophore-Driven Hemolysis Discrimination

ARQ-761's engineered 20-fold reduction in HPβCD excipient versus its predecessor ARQ 501 makes it the definitive probe for discriminating between carrier-molecule-driven hemolytic anemia and pharmacophore-driven RBC toxicity . Research programs investigating the mechanisms of oxidant-induced hemolysis can use ARQ-761 (minimal HPβCD) alongside ARQ 501-equivalent HPβCD controls to isolate the contribution of the β-lapachone redox cycle to erythrocyte damage, an experimental design impossible with earlier β-lapachone formulations .

Quote Request

Request a Quote for ARQ-761

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.